N-cyclooctyl-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-cyclooctyl-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c24-22(23-20-16-10-2-1-3-11-17-20)21(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15,20-21H,1-3,10-11,16-17H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFBMNFSSOPXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2,2-diphenylacetamide typically involves the reaction of cyclooctylamine with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyl-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl rings.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-cyclooctyl-2,2-diphenylamine.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2,2-diphenylacetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Molecular Weight and Substituent Effects
- N-Cyclooctyl-2,2-diphenylacetamide: Estimated molecular weight ≈ 353.5 g/mol (C22H25NO), based on the cyclooctyl (C8H15) substituent.
- N-Butyl-2,2-diphenylacetamide: Molecular weight = 267.37 g/mol (C18H21NO), with a linear butyl chain .
- N,N-Dimethyl-2,2-diphenylacetamide: Molecular weight = 239.32 g/mol (C16H17NO), featuring two methyl groups on the nitrogen .
- N-Benzyl-2,2-diphenylacetamide: Molecular weight = 317.40 g/mol (C21H19NO), with a benzyl group enhancing aromaticity .
Melting Points and Hydrogen Bonding
- 2-Hydroxy-N-methoxy-2,2-diphenylacetamide (2a) : Melting point = 140°C, attributed to intermolecular hydrogen bonding via the hydroxyl group .
- N-Butyl-2,2-diphenylacetamide: No explicit melting point reported, but linear alkyl chains typically lower melting points compared to hydrogen-bonding substituents .
- 2,2-Diphenylacetamide (unsubstituted) : Forms extensive N–H⋯O hydrogen bonds in crystals, contributing to a stable lattice .
The cyclooctyl group likely disrupts hydrogen-bonding networks, resulting in a lower melting point than hydroxylated analogs but higher than nonpolar alkyl derivatives.
Antimycobacterial and Anticonvulsant Potential
- 2,2-Diphenylacetamide derivatives : Exhibit antimycobacterial activity, as seen in analogs used to synthesize loperamide and darifenacin .
- (2,5-Dioxopyrrolidin-1-yl)-N,2-diphenylacetamide (3) : Demonstrates anticonvulsant activity in rodent models, highlighting the role of the diphenylacetamide core in neurological applications .
However, steric effects could reduce binding affinity to target receptors compared to smaller substituents .
Thiourea and Spirocyclic Derivatives
- 2-Hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide : Structural studies emphasize hydrogen bonding and π-π interactions in crystal packing, relevant for drug formulation .
Comparative Data Table
Q & A
Q. How do hydrogen-bonding patterns in this compound crystals inform co-crystallization strategies with target proteins?
- Methodological Answer : Graph-set analysis (e.g., or motifs) identifies potential supramolecular synthons. Co-crystallize with lysozyme or serum albumin to study host-guest interactions. Synchrotron radiation (λ = 0.9 Å) resolves weak interactions (e.g., C–H···π contacts between cyclooctyl and Trp214 in HSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
